molecular formula C16H17N3O5 B5497848 6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5497848
M. Wt: 331.32 g/mol
InChI Key: GBVXXHIXDAOYGO-VMPITWQZSA-N
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Description

The compound "6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione" belongs to a broader class of chemicals known for their diverse chemical reactions and significant potential in various scientific applications. Its structure includes a pyrimidine base, characteristic for its biological and chemical significance, augmented with nitro and vinyl groups that modify its reactivity and properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to our compound of interest, often involves complex reactions that can include the formation of carbon-nitrogen bonds and specific substituent additions to the pyrimidine ring. For example, substituted 6-vinyl-2,4(1H,3H)-pyrimidinediones undergo ring closure and other transformations to yield derivatives, highlighting the versatility of synthetic routes for such compounds (Lal & Gidwani, 1993).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical and physical properties. X-ray diffraction studies and other spectroscopic techniques are typically employed to confirm the structural configurations of synthesized compounds, providing insights into their molecular conformation and how substituents influence overall structure (Savant et al., 2015).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including cycloadditions, Michael-type reactions, and others that significantly alter their chemical structure and properties. These reactions not only illustrate the reactivity of such compounds but also their potential for further chemical modifications (Walsh & Wamhoff, 1989).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including melting points, solubility, and crystal structure, are closely related to their molecular structure. For instance, specific substituents can influence the compound's ability to form crystals and its stability in different solvents, which is critical for its applications in various fields (Savant et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the pyrimidine ring. The presence of nitro and vinyl groups, for example, can significantly enhance the compound's reactivity, making it a valuable intermediate in the synthesis of more complex molecules (Lal & Gidwani, 1993).

properties

IUPAC Name

6-[(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-10(2)9-24-12-6-3-11(4-7-12)5-8-13-14(19(22)23)15(20)18-16(21)17-13/h3-8,10H,9H2,1-2H3,(H2,17,18,20,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVXXHIXDAOYGO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione

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